3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole
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Description
3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Extended Oxazoles II
2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are highlighted for their reactivity as scaffolds useful for synthetic elaboration at the 2-position. The chloromethyl compounds are particularly used for preparing a variety of substituted oxazoles, demonstrating their versatility in chemical synthesis and potential applications in developing pharmacologically active molecules (Patil & Luzzio, 2016).
Chemical Properties of 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan
This compound was extensively studied for its chemical properties, including acylation of the amino group and reactions of the chloromethyl group with various nucleophilic agents. Such chemical scrutinies underline the compound’s multifunctional nature, making it a vital synthon for crafting diverse 1,2,5-oxadiazole derivatives (Stepanov et al., 2019).
Mechanistic Investigation in Additions to Nitrones
The study of the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones reveals intricate reaction pathways and the formation of various structurally complex products. This insight into the reaction mechanisms highlights the compound’s potential in synthetic chemistry, especially in stereoselective additions (Capriati et al., 2002).
Synthesis and Functionalization of Derivatives
Synthesis of Isoxazole-Containing Benzaldehydes
The synthesis of functionally substituted isoxazole-containing benzaldehydes through the reaction of 5-chloromethyl-3-methyl-1,2-oxazole with benzaldehydes underlines the compound’s utility in creating functionally diverse and potentially pharmacologically active derivatives (Dikusar et al., 2013).
Synthesis and Evaluation of 1,3-Oxazole Clubbed Pyridyl-Pyrazolines
The synthesis and subsequent evaluation of novel 1,3-oxazole derivatives for anticancer and antimicrobial activities signify the compound's role in medicinal chemistry. The structured and functional group variation offered by these derivatives marks their significance in drug discovery and pharmaceutical sciences (Katariya et al., 2021).
Properties
IUPAC Name |
3-(chloromethyl)-4-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-10-9-7(6)3-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTORKLEZSPCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.